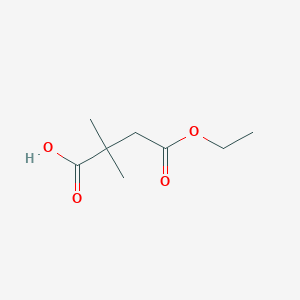

4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Description

Contextualization within Carboxylic Acid and Ester Chemistry

As a molecule containing both a carboxylic acid and an ester, 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid exhibits dual reactivity. The carboxylic acid moiety can act as a proton donor and participate in reactions such as salt formation, conversion to acid chlorides, amides, and other esters. jackwestin.comopenstax.org The ethyl ester group, on the other hand, is susceptible to nucleophilic acyl substitution, allowing for transformations such as hydrolysis back to the dicarboxylic acid or transesterification with other alcohols. saskoer.cakhanacademy.org

The relative reactivity of these two groups is a key consideration in synthetic design. Generally, the carboxylic acid can be selectively reacted in the presence of the ester under certain conditions, and vice-versa, enabling its use as a versatile building block. The interplay between these two functional groups allows for sequential and controlled modifications, making it a valuable intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 121925-55-1 |

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| InChI Key | KMLNYFITNFHXJU-UHFFFAOYSA-N |

| Physical Form | Powder |

Data sourced from publicly available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Significance of the Alpha-Quaternary Carbon and Ketone Functionality in Organic Synthesis

A defining feature of this compound is the presence of a quaternary carbon atom at the alpha position relative to the carboxylic acid. This structural element, where a carbon atom is bonded to four other carbon atoms (in this case, two methyl groups, the carboxyl carbon, and the adjacent methylene (B1212753) carbon), introduces significant steric hindrance. This can influence the reactivity of the neighboring carboxylic acid group and provides a scaffold for the synthesis of highly substituted and sterically congested molecules. researchgate.net The construction of alpha-quaternary centers is a notable challenge in organic synthesis, and molecules containing this motif are often precursors to complex natural products and pharmaceuticals. nih.govfau.de

While not containing a true ketone, the carbonyl group of the carboxylic acid and the ester exhibit ketone-like reactivity in certain contexts. Ketones are fundamental functional groups in organic chemistry, serving as key intermediates in a vast array of transformations. nih.govresearchgate.netstudy.com The electrophilic nature of the carbonyl carbon in both the carboxylic acid and the ester allows for attack by nucleophiles, a cornerstone of many carbon-carbon bond-forming reactions. msu.edu

Overview of Current Research Landscape and Academic Gaps for this compound

The current body of scientific literature on this compound is limited, with much of the available information coming from chemical supplier databases rather than peer-reviewed research articles. sigmaaldrich.comuni.luapolloscientific.co.uk This suggests that while the compound is commercially available and likely utilized in specific synthetic applications, it has not been the subject of extensive, dedicated academic study.

The primary academic gap is the lack of published research detailing the specific applications and synthetic utility of this compound. There is a clear opportunity for research into its use as a building block for novel materials, agrochemicals, or pharmaceuticals. Furthermore, detailed studies on its reactivity, exploring the selective manipulation of its two functional groups, are notably absent from the literature.

Scope and Objectives for Advanced Research on this compound

Future research efforts should be directed towards filling the existing knowledge gaps. Key objectives for advanced study include:

Development of Novel Synthetic Methodologies: The exploration of efficient and stereoselective methods for the synthesis of this compound and its derivatives would be a valuable contribution.

Elucidation of Reactivity Profiles: A systematic study of the compound's reactivity, focusing on the selective transformation of the carboxylic acid and ester functionalities, would enhance its utility as a synthetic intermediate.

Application in Target-Oriented Synthesis: Investigating the use of this compound as a key building block in the total synthesis of complex natural products or in the development of new pharmaceutical agents would be a significant undertaking.

Exploration as a Bifunctional Molecule: Given its two distinct functional groups, research into its potential as a bifunctional small molecule, capable of interacting with multiple biological targets or serving as a linker in more complex molecular systems, is warranted. nih.govresearchgate.netnih.gov

Table 2: Spectroscopic Data Predictions for this compound

| Spectroscopic Data | Predicted Values |

|---|---|

| Proton NMR (¹H NMR) | |

| CH3 (ester) | ~1.2 ppm (triplet) |

| CH2 (ester) | ~4.1 ppm (quartet) |

| CH3 (gem-dimethyl) | ~1.3 ppm (singlet) |

| CH2 (backbone) | ~2.7 ppm (singlet) |

| COOH | ~10-12 ppm (broad singlet) |

| Carbon NMR (¹³C NMR) | |

| C=O (acid) | ~175-185 ppm |

| C=O (ester) | ~170-175 ppm |

| Quaternary C | ~45-55 ppm |

| O-CH2 (ester) | ~60-65 ppm |

| CH2 (backbone) | ~40-50 ppm |

| gem-CH3 | ~20-30 ppm |

| CH3 (ester) | ~10-15 ppm |

| Infrared (IR) | |

| O-H (acid) | ~2500-3300 cm⁻¹ (broad) |

| C=O (acid) | ~1700-1725 cm⁻¹ |

| C=O (ester) | ~1730-1750 cm⁻¹ |

Note: These are predicted values based on standard chemical shift and frequency ranges for the respective functional groups and may not represent experimentally determined data.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-12-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLNYFITNFHXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121925-55-1 | |

| Record name | 4-ethoxy-2,2-dimethyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethoxy 2,2 Dimethyl 4 Oxobutanoic Acid and Its Precursors

Retrosynthetic Analysis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

A retrosynthetic analysis of this compound suggests a primary disconnection at the ester linkage. This leads to two key precursors: 2,2-dimethylsuccinic anhydride (B1165640) and ethanol (B145695). This approach is synthetically advantageous as the cyclic anhydride possesses two electrophilic carbonyl carbons with different steric environments, potentially allowing for regioselective attack by an alcohol.

Classical and Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most classical and established route to this compound involves the alcoholysis of 2,2-dimethylsuccinic anhydride with ethanol. This reaction is typically carried out by heating the anhydride in an excess of ethanol, which can also serve as the solvent.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The ethanol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester. Due to the steric hindrance from the gem-dimethyl group at the C2 position, the nucleophilic attack is expected to preferentially occur at the less hindered C4 carbonyl group, leading to the desired product.

To increase the rate of reaction, a catalyst is often employed. Both acid and base catalysis can be effective. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysts, such as sodium ethoxide or a tertiary amine, deprotonate the alcohol to form a more nucleophilic alkoxide.

| Reaction | Reagents and Conditions | Anticipated Outcome |

| Alcoholysis of 2,2-dimethylsuccinic anhydride | Ethanol (excess), reflux | Formation of this compound |

| Acid-catalyzed esterification | 2,2-dimethylsuccinic anhydride, ethanol, cat. H₂SO₄, heat | Increased reaction rate, potential for side reactions |

| Base-catalyzed esterification | 2,2-dimethylsuccinic anhydride, ethanol, cat. NaOEt or Et₃N, room temp. or heat | Formation of the corresponding carboxylate salt, followed by acidification |

Exploration of Modern Catalytic Approaches for this compound Synthesis

Modern catalytic methods offer significant advantages over classical routes, including higher selectivity, milder reaction conditions, and improved sustainability.

Transition Metal-Catalyzed Coupling Reactions

While direct transition metal-catalyzed coupling reactions to form the target molecule from simpler precursors are not the most straightforward approach, related methodologies can be envisioned for the synthesis of the 2,2-dimethylsuccinic acid precursor. For instance, palladium-catalyzed carbonylation reactions of appropriate substrates could be explored. However, for the final esterification step, these methods are less common than other catalytic approaches.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for a wide range of organic transformations, including the regioselective opening of cyclic anhydrides. Chiral organocatalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP) or certain thioureas, can facilitate the reaction between an anhydride and an alcohol with high regioselectivity and, in the case of prochiral anhydrides, enantioselectivity.

For the synthesis of this compound, an achiral organocatalyst would be sufficient to enhance the reaction rate and regioselectivity. The mechanism typically involves the activation of the anhydride by the organocatalyst, making it more susceptible to nucleophilic attack by the alcohol.

| Catalyst Type | Potential Catalyst | Anticipated Advantage |

| Amine-based | 4-Dimethylaminopyridine (DMAP) | High catalytic activity for acyl transfer reactions |

| Phosphine-based | Triphenylphosphine (PPh₃) | Milder reaction conditions |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound from 2,2-dimethylsuccinic anhydride inherently involves questions of selectivity.

Chemoselectivity: The reaction must favor the formation of the monoester over the diester. This is typically achieved by using a controlled amount of the alcohol (one equivalent) or by stopping the reaction after the monoester is formed. Using a large excess of the alcohol and prolonged reaction times would favor the formation of the diester.

Regioselectivity: The nucleophilic attack by ethanol can, in principle, occur at either of the two carbonyl carbons of the anhydride. Due to the presence of the sterically demanding gem-dimethyl group at the C2 position, the attack is sterically hindered at this position. Consequently, the reaction is expected to be highly regioselective, with the ethanol preferentially attacking the C4 carbonyl carbon. This would lead to the desired product, this compound, over its isomer, 3-carboxy-3-methylbutanoic acid ethyl ester.

Stereoselectivity: As the target molecule is achiral, and the key precursor, 2,2-dimethylsuccinic anhydride, is also achiral, stereoselectivity is not a consideration in this particular synthesis.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

Atom Economy: The synthesis via anhydride alcoholysis has a high atom economy, as all the atoms from the reactants are incorporated into the product.

Use of Safer Solvents: While ethanol can serve as both a reactant and a solvent, minimizing the use of excess solvent is desirable. If a co-solvent is needed, greener alternatives to traditional volatile organic compounds (VOCs) should be considered.

Energy Efficiency: Conducting the reaction at lower temperatures, possibly enabled by highly active catalysts, would reduce energy consumption. Microwave-assisted synthesis could also be explored as a way to reduce reaction times and energy input.

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts or organocatalysts, is a cornerstone of green chemistry. These can reduce the need for stoichiometric reagents and simplify product purification.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | High, as it is an addition reaction. |

| Safer Solvents | Use of ethanol as both reactant and solvent; avoiding hazardous co-solvents. |

| Energy Efficiency | Use of efficient catalysts to lower reaction temperatures; exploring microwave synthesis. |

| Renewable Feedstocks | Use of bio-based ethanol. |

| Catalysis | Employing recyclable catalysts to minimize waste. |

Solvent-Free Reactions and Alternative Media

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, several advanced approaches can be considered that move away from traditional solvent-based systems.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. In the context of synthesizing the target compound, a potential solvent-free approach involves the direct reaction of molten 2,2-dimethylsuccinic anhydride with ethanol at an elevated temperature. This method is inherently atom-economical. While not specifically documented for this molecule, the use of solid acid catalysts or even organocatalysts like succinic acid itself has been shown to be effective for other solvent-free reactions, such as the synthesis of α-amino nitriles. researchgate.net Such a strategy would depend on the thermal stability of the reactants and product.

Alternative Media: Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs):

Ionic Liquids (ILs) are salts with melting points below 100°C, often exhibiting negligible vapor pressure, high thermal stability, and tunable solvent properties. ajast.net They can serve as both the solvent and catalyst for esterification reactions. ajast.netresearchinschools.org Brønsted acidic ionic liquids (BAILs), which incorporate an acidic functional group like -SO3H, are particularly relevant. ajast.net For the synthesis of this compound from 2,2-dimethylsuccinic acid and ethanol, a BAIL could catalyze the reaction while providing a non-volatile reaction medium. ajast.net A key advantage is the potential for easy separation of the ester product, which may be immiscible with the IL, allowing for the catalyst/solvent to be recycled. researchinschools.org

| Ionic Liquid Type | Cation | Anion | Key Advantage | Reference |

|---|---|---|---|---|

| Brønsted Acidic IL | 1-(4-sulfonic acid)butyl-3-methylimidazolium | Hydrogen sulfate | Acts as both catalyst and solvent; high conversion. | ajast.net |

| Brønsted Acidic IL | N-(4-sulfonic acid)butyl triethyl ammonium | Hydrogen sulphate | Halogen-free and effective catalyst. | ajast.net |

| Tunable IL | 1-butyl-3-methylimidazolium | Hexafluorophosphate ([PF6]-) | Can shift reaction equilibrium by being immiscible with water by-product. | tandfonline.com |

| Tropine-based Functionalized IL | N-(3-propanesulfonic acid) tropine | p-toluenesulfonic acid | Demonstrates high catalytic performance and recyclability. | mdpi.com |

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than the individual components. nih.gov They are often biodegradable, non-toxic, and simple to prepare. nih.gov Acidic DESs, formed using components like choline (B1196258) chloride (HBA) and a carboxylic acid (HBD), can create an acidic environment suitable for catalyzing esterification. ipe.ac.cnresearchgate.net The synthesis of the target molecule could potentially be performed in a DES composed of choline chloride and 2,2-dimethylsuccinic acid itself, with ethanol as the reagent. However, the stability of DESs is a crucial factor, as esterification can sometimes occur between the choline chloride and the carboxylic acid HBD at elevated temperatures. ua.pt

| Component Type | Example Compound | Role | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Choline Chloride | Forms the basis of many common DESs. | nih.gov |

| Hydrogen Bond Donor (HBD) | Urea | Forms a classic DES with Choline Chloride (Reline). | nih.gov |

| Hydrogen Bond Donor (HBD) | Carboxylic Acids (e.g., Acetic Acid, Lactic Acid) | Can form Brønsted acidic DESs. | ua.pt |

| Hydrogen Bond Donor (HBD) | Glycerol | A natural and biodegradable component. | researchgate.net |

Atom Economy and Reaction Efficiency Considerations

Atom Economy:

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical process in converting the mass of reactants into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%.

The synthesis of this compound via the ring-opening of 2,2-dimethylsuccinic anhydride with ethanol is an excellent example of a highly atom-economical reaction.

Reaction: C₆H₈O₃ (2,2-dimethylsuccinic anhydride) + C₂H₅OH (ethanol) → C₈H₁₄O₄ (this compound)

Molar Masses: 128.13 g/mol + 46.07 g/mol → 174.19 g/mol

Atom Economy Calculation: (Mass of Product / Total Mass of Reactants) * 100 = (174.19 / (128.13 + 46.07)) * 100 = 100%

This reaction is a simple addition, with all atoms of the reactants being incorporated into the final product, thus generating no by-products.

In contrast, the Fischer esterification of 2,2-dimethylsuccinic acid with ethanol produces water as a by-product, leading to a lower, though still respectable, atom economy.

Reaction: C₆H₁₀O₄ (2,2-dimethylsuccinic acid) + C₂H₅OH (ethanol) → C₈H₁₄O₄ + H₂O

Molar Masses: 146.14 g/mol + 46.07 g/mol → 174.19 g/mol + 18.02 g/mol

Atom Economy Calculation: (174.19 / (146.14 + 46.07)) * 100 = 90.6%

| Reaction Type | Reactants | By-products | Typical Atom Economy | Reference |

|---|---|---|---|---|

| Anhydride Ring-Opening | Anhydride, Alcohol | None | 100% | rsc.org |

| Fischer Esterification | Carboxylic Acid, Alcohol | Water | Typically >80-90% | nrochemistry.com |

| Acylation with Acid Chloride | Acid Chloride, Alcohol | HCl or Salt | Significantly <100% | nrochemistry.com |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Dicyclohexylurea (DCU) | Low, due to high MW coupling agents. | stackexchange.com |

Reaction Efficiency:

Catalysis: Utilizing efficient catalysts, such as solid-supported protic acids or recyclable ionic liquids, can accelerate reaction rates and reduce the required temperature, thus saving energy. organic-chemistry.orgresearchgate.net

Equilibrium Shift: In the case of Fischer esterification, the reaction is reversible. Efficiency is improved by removing the water by-product, for instance through azeotropic distillation or the use of molecular sieves, to drive the equilibrium towards the product. organic-chemistry.org

Reactant Stoichiometry: Using an excess of one reactant, typically the less expensive and more easily removable one (ethanol), can also shift the equilibrium to favor the formation of the monoester.

Process Optimization and Scale-Up Methodologies for this compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction parameters and process design.

Process Optimization:

The primary goal of optimization is to maximize yield, purity, and throughput while minimizing costs and environmental impact. Key parameters to investigate for the synthesis, whether from the anhydride or the diacid, include:

Temperature: Higher temperatures generally increase reaction rates but can also lead to side reactions or degradation. An optimal temperature profile must be determined.

Catalyst: The choice and concentration of the catalyst are critical. For heterogeneous catalysts, factors like particle size and surface area are important, while for homogeneous catalysts, loading and recovery are key considerations.

Molar Ratio of Reactants: The ratio of ethanol to the succinic acid precursor will influence the reaction rate and selectivity towards the desired monoester over the potential diethyl succinate (B1194679) by-product.

Reaction Time: The optimal time must be found to ensure high conversion without promoting by-product formation or product degradation.

Reactive distillation is an advanced optimization strategy, particularly for equilibrium-limited reactions like Fischer esterification. This technique combines reaction and separation in a single unit, where the esterification occurs in the distillation column, and the water by-product is continuously removed, thereby driving the reaction to completion. google.com

| Parameter | Objective | Potential Impact | Reference |

|---|---|---|---|

| Temperature | Balance reaction rate and selectivity. | Affects kinetics, equilibrium, and potential for side reactions. | google.com |

| Catalyst Loading | Maximize rate with minimal cost and waste. | Influences reaction kinetics and process economics. | organic-chemistry.org |

| Reactant Molar Ratio | Maximize conversion of the limiting reagent and selectivity to monoester. | Shifts chemical equilibrium. | researchgate.net |

| Water Removal | Drive equilibrium towards products. | Crucial for achieving high conversion in Fischer esterification. | google.com |

Scale-Up Methodologies:

Scaling up the production process introduces challenges related to mass and heat transfer, mixing, and product isolation.

Reactor Design: For a batch process, the reactor must ensure efficient mixing and temperature control to maintain consistent reaction conditions throughout the larger volume. For a continuous process, a packed bed reactor (for a solid catalyst) or a continuous stirred-tank reactor (CSTR) could be employed. google.com

Downstream Processing: The purification of this compound on a large scale is a critical step. Given its carboxylic acid and ester functionalities, a likely method would involve:

Neutralization/Extraction: Washing the crude product with a basic aqueous solution to remove unreacted diacid, followed by re-acidification.

Distillation: Vacuum distillation could be used to separate the product from excess ethanol and any diethyl succinate by-product.

Crystallization: Cooling the concentrated product or using an anti-solvent could induce crystallization, yielding a high-purity solid product.

Successful scale-up requires a thorough understanding of the reaction kinetics and thermodynamics, as well as robust process modeling to predict the behavior of the system at a larger scale and ensure safe, efficient, and economical production.

Chemical Transformations and Mechanistic Studies of 4 Ethoxy 2,2 Dimethyl 4 Oxobutanoic Acid

Reactivity of the Carboxylic Acid Moiety of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

The carboxylic acid group in this compound is a primary site for various chemical modifications. However, the adjacent bulky gem-dimethyl group presents a considerable steric shield, which can impede the approach of reagents to the carboxyl carbon. This steric hindrance necessitates the use of specific reagents and reaction conditions to achieve efficient transformations.

Esterification Reactions for New Ester Derivatives

The conversion of the carboxylic acid to a new ester is a fundamental transformation. Due to the steric hindrance around the carboxylic acid, traditional Fischer-Speier esterification conditions (an alcohol in the presence of a strong acid catalyst) are expected to be slow and inefficient. More potent methods are required to overcome the steric barrier.

One effective method is the Steglich esterification , which utilizes a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This reaction proceeds under mild conditions and is known to be effective for the esterification of sterically demanding carboxylic acids. organic-chemistry.orgrsc.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol to furnish the desired ester. rsc.org

| Reagent/Catalyst | Conditions | Expected Outcome |

| Alcohol, H₂SO₄ (cat.) | Reflux | Low yield, slow reaction |

| Alcohol, DCC, DMAP | Room Temperature | High yield of the new ester |

| Trialkyloxonium salts | Room Temperature | Effective for hindered acids |

Another approach involves the use of highly reactive alkylating agents such as trialkyloxonium salts (e.g., triethyloxonium (B8711484) tetrafluoroborate). acs.org These reagents can directly alkylate the carboxylate anion, bypassing the need for nucleophilic attack at the sterically hindered carbonyl carbon.

Amidation and Peptide Coupling Reactions

The formation of an amide bond from the carboxylic acid moiety also faces the challenge of steric hindrance. Direct reaction with an amine is generally not feasible. Therefore, the use of peptide coupling reagents is essential to activate the carboxylic acid. uni-kiel.de Modern coupling reagents, such as onium-type reagents (e.g., HBTU, HATU) and phosphonium-type reagents (e.g., PyBOP), are designed to be highly efficient and can overcome the steric hindrance of α,α-disubstituted amino acids, which are structurally analogous to the 2,2-dimethyl-substituted carboxylic acid in the target molecule. uni-kiel.debachem.com

The general mechanism involves the formation of a highly reactive activated ester or acylphosphonium species, which is then susceptible to nucleophilic attack by the amine. uni-kiel.de The choice of coupling reagent and additives can be crucial in achieving high yields and minimizing side reactions like racemization if a chiral amine is used. uni-kiel.de

| Coupling Reagent | Additive | Base | Expected Outcome |

| HBTU | HOBt | DIPEA | Efficient amide formation |

| HATU | HOAt | DIPEA | High yield, even with hindered amines |

| PyBOP | - | DIPEA | Good for sterically demanding couplings |

Reactions at the Ester Functional Group of this compound

The ethyl ester group of this compound is also subject to various chemical transformations. The steric hindrance from the gem-dimethyl group is less pronounced for reactions at the ester carbonyl compared to the carboxylic acid, but it can still influence reaction rates.

Transesterification Processes

Transesterification is the process of exchanging the ethoxy group of the ester with another alkoxy group from a different alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. wikipedia.org

Base-catalyzed transesterification: A strong base, typically an alkoxide corresponding to the alcohol being used, deprotonates the incoming alcohol to generate a more potent nucleophile. masterorganicchemistry.com

The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the ethanol (B145695) that is formed. wikipedia.org

| Catalyst | Conditions | Expected Outcome |

| H₂SO₄ (cat.) | Reflux in excess new alcohol | Formation of the new ester |

| NaOR (cat.) | Reflux in ROH | Formation of the new ester |

| Lipase | Mild conditions | Enzymatic transesterification |

Saponification and Hydrolysis Mechanisms

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol. organicchemistrytutor.comlibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. organicchemistrytutor.com This is followed by the elimination of the ethoxide leaving group to form the carboxylic acid, which is then immediately deprotonated by the basic conditions to yield the carboxylate salt. organicchemistrytutor.comyoutube.com An acidic workup is required to protonate the carboxylate and obtain the free dicarboxylic acid, 2,2-dimethylsuccinic acid. organicchemistrytutor.comyoutube.com

Due to the steric hindrance, the saponification of esters with bulky groups can be slow under standard aqueous conditions. arkat-usa.orgresearchgate.net Non-aqueous hydrolysis methods, using a base in a mixed solvent system like methanol/dichloromethane, have been shown to be effective for the saponification of sterically hindered esters under mild conditions. arkat-usa.orgresearchgate.net

Acid-catalyzed hydrolysis of the ester can also be achieved by heating with aqueous acid. The mechanism is the reverse of Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol.

| Reaction | Conditions | Product |

| Saponification | 1. NaOH (aq), Heat2. H₃O⁺ | 2,2-Dimethylsuccinic acid and Ethanol |

| Acid Hydrolysis | H₃O⁺, Heat | 2,2-Dimethylsuccinic acid and Ethanol |

Reactivity of the Ketone Functionality of this compound

The ketone carbonyl group in this compound is a primary site for chemical transformations. However, the gem-dimethyl group at the alpha-position sterically encumbers the carbonyl carbon, making it less accessible to nucleophiles compared to unhindered ketones. This steric shielding is a critical factor in predicting the outcomes of various reactions.

Nucleophilic addition is a fundamental reaction of ketones. wikipedia.orgmasterorganicchemistry.comsavemyexams.com The partial positive charge on the carbonyl carbon makes it an electrophilic target for electron-rich species. savemyexams.com

Hydride Reductions:

The reduction of the ketone functionality to a secondary alcohol can be achieved using various hydride reagents. The choice of reagent is crucial, as their steric bulk can significantly impact the reaction's feasibility and stereochemical outcome.

Sodium Borohydride (B1222165) (NaBH₄): As a relatively mild and sterically undemanding reducing agent, sodium borohydride is expected to reduce the ketone in this compound to the corresponding secondary alcohol, 4-ethoxy-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid. The reaction would proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ would also readily reduce the ketone. However, its high reactivity could potentially lead to the reduction of the ethyl ester as well, especially with prolonged reaction times or elevated temperatures, yielding a diol.

Bulky Hydride Reagents: Sterically hindered reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are known to exhibit high stereoselectivity in the reduction of cyclic ketones. acs.orgodinity.com While the acyclic nature of this compound removes the complexities of axial and equatorial attack, the steric hindrance from the gem-dimethyl group would still influence the approach of the bulky hydride, potentially leading to slower reaction rates compared to less hindered ketones. rsc.orggatech.edu

A comparative overview of expected outcomes with different hydride reagents is presented in the table below.

| Hydride Reagent | Expected Primary Product | Potential Side Products | Relative Reactivity (Predicted) |

| Sodium Borohydride (NaBH₄) | 4-Ethoxy-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid | Minimal | Moderate |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Ethoxy-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid | Reduction of the ester to a primary alcohol | High |

| L-Selectride® | 4-Ethoxy-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid | Minimal | Low |

Grignard Additions:

Grignard reagents (RMgX) are potent carbon-based nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.com The reaction of this compound with a Grignard reagent is expected to be challenging due to the steric hindrance around the carbonyl carbon.

The gem-dimethyl groups would impede the approach of the bulky Grignard reagent, potentially leading to slower reaction rates or requiring more forcing conditions. Furthermore, Grignard reagents are strong bases and could potentially deprotonate the alpha-carbon of the ester if any enolizable protons were present, though in this specific molecule, this is not a competing pathway at the dimethyl-substituted carbon. It is also important to note that Grignard reagents will react with the carboxylic acid if it is not esterified. masterorganicchemistry.com The reaction with an ester can also lead to a double addition product. youtube.com

Aldol Condensation:

The Aldol condensation is a cornerstone of C-C bond formation, involving the reaction of an enolate with a carbonyl compound. wikipedia.orgmsu.edulibretexts.orglibretexts.orgmasterorganicchemistry.com For this compound to act as the enolate component, it would need to be deprotonated at an alpha-carbon. The carbon atom bearing the two methyl groups has no alpha-hydrogens, making it incapable of forming an enolate. masterorganicchemistry.com Therefore, this compound cannot act as the nucleophilic partner in an Aldol reaction.

However, it could potentially act as the electrophilic partner, reacting with an enolate derived from another ketone or aldehyde. The steric hindrance at the carbonyl carbon would likely make this reaction slow and low-yielding. The Claisen-Schmidt condensation, a variation of the Aldol reaction, involves the reaction of a ketone with an aromatic aldehyde that cannot self-condense. libretexts.orgmasterorganicchemistry.com

Knoevenagel Condensation:

The Knoevenagel condensation is the reaction of a carbonyl compound with a species containing an active methylene (B1212753) group, catalyzed by a weak base. taylorandfrancis.comwikipedia.org Similar to the Aldol condensation, this compound would act as the electrophilic carbonyl component. The reaction with active methylene compounds like malonic acid or its esters would be subject to the same steric limitations as discussed for the Aldol condensation. tandfonline.comdocumentsdelivered.comresearchgate.net The use of a sterically hindered ketone in a Knoevenagel condensation can be challenging and may require specific catalysts or reaction conditions to proceed efficiently. tandfonline.comresearchgate.net

Wittig Reaction:

The Wittig reaction transforms a ketone into an alkene using a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is generally effective for a wide range of aldehydes and ketones. However, sterically hindered ketones can be problematic, often leading to lower yields and slower reaction rates, particularly with stabilized ylides. libretexts.orgwikipedia.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to be slow due to the steric hindrance around the carbonyl group.

Horner-Wadsworth-Emmons (HWE) Olefination:

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.aryoutube.com These reagents are generally more nucleophilic than the corresponding phosphonium ylides and can react with more sterically hindered ketones. nrochemistry.com The HWE reaction is often preferred for such substrates and typically favors the formation of the (E)-alkene. wikipedia.org The reaction of this compound with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a suitable base, would be a more promising approach for olefination compared to the standard Wittig reaction. The Still-Gennari modification of the HWE reaction allows for the formation of (Z)-alkenes. nrochemistry.commdpi.com

Alpha-Carbon Reactivity and Alkylation at the Dimethyl Moiety

The reactivity at the alpha-carbon is a central theme in carbonyl chemistry. For this compound, the alpha-carbon is a quaternary center, which has significant implications for its reactivity.

Enolates are reactive intermediates formed by the deprotonation of an alpha-hydrogen of a carbonyl compound. masterorganicchemistry.com As previously mentioned, the alpha-carbon of the ketone in this compound lacks any hydrogen atoms. Consequently, it is not possible to form a ketone enolate at this position. masterorganicchemistry.com This structural feature precludes any reactions that proceed via a ketone enolate intermediate at the dimethyl-substituted carbon, such as direct alkylation or aldol-type reactions originating from this position. chemistrysteps.comfiveable.meyoutube.com

It is important to consider the possibility of enolate formation at the alpha-carbon of the ester group. However, the acidity of alpha-protons to an ester is significantly lower than that of a ketone (pKa ~25 for esters vs. ~20 for ketones), requiring a very strong base for deprotonation. youtube.comumn.edu

Alpha-halogenation of ketones typically proceeds via an enol or enolate intermediate. mnstate.edu Under acidic conditions, the reaction occurs through the enol, while under basic conditions, it involves the enolate. utexas.edu Given that this compound cannot form a ketone enolate at the dimethyl-substituted carbon, direct base-catalyzed alpha-halogenation at this position is not feasible. Similarly, acid-catalyzed halogenation via an enol is also not possible at this position due to the absence of an alpha-hydrogen.

Any potential halogenation would have to occur at the alpha-position of the ester, which would require specific and likely harsh reaction conditions.

Ring-Closing and Rearrangement Reactions Involving this compound

No research data was found in the search results regarding the ring-closing or rearrangement reactions of this compound.

Metal-Catalyzed Transformations and Organometallic Chemistry with this compound

No research data was found in the search results concerning the metal-catalyzed transformations or the organometallic chemistry of this compound.

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethoxy 2,2 Dimethyl 4 Oxobutanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid, NMR spectroscopy would be crucial for confirming its molecular structure.

¹H and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethoxy group would give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The two methyl groups attached to the quaternary carbon are chemically equivalent and would therefore appear as a single sharp singlet. The methylene protons of the succinate (B1194679) backbone would also appear as a singlet, as there are no adjacent protons to couple with. The acidic proton of the carboxylic acid group would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show signals for the two carbonyl carbons (one for the ester and one for the carboxylic acid), the quaternary carbon, the methylene carbons of the ethoxy and succinate moieties, and the methyl carbons of the ethoxy and dimethyl groups.

Predicted NMR Data for this compound

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | 3H | -OCH₂CH ₃ |

| ~4.15 | Quartet | 2H | -OCH ₂CH₃ |

| ~1.30 | Singlet | 6H | -C(CH ₃)₂- |

| ~2.70 | Singlet | 2H | -CH ₂-COO- |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~14 | -OCH₂C H₃ |

| ~61 | -OC H₂CH₃ |

| ~25 | -C(C H₃)₂- |

| ~45 | -C (CH₃)₂- |

| ~48 | -C H₂-COO- |

| ~175 | -C OOH |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be instrumental in confirming the connectivity and spatial relationships of the atoms in this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the triplet and quartet of the ethoxy group, confirming the coupling between the methyl and methylene protons. No other correlations would be expected due to the presence of the quaternary carbon and the isolated methylene group in the succinate chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and carbonyl groups. Key expected correlations would include the protons of the gem-dimethyl groups showing correlation to the quaternary carbon, the adjacent methylene carbon, and the carboxylic acid carbonyl carbon. The methylene protons of the ethoxy group would show correlations to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the through-space proximity of protons. For a relatively small and flexible molecule like this, significant NOE correlations might be observed between the protons of the gem-dimethyl groups and the adjacent methylene protons.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to aid in structural elucidation.

Fragmentation Pathway Analysis and Mechanistic Deductions

In an HRMS experiment, this compound would be ionized, and the resulting molecular ion would undergo fragmentation. The analysis of these fragments can provide valuable structural information. A plausible fragmentation pathway for the molecular ion [M]+• or the protonated molecule [M+H]+ would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent fragment ion.

Loss of ethylene (B1197577) from the ethoxy group: A McLafferty rearrangement could lead to the loss of an ethylene molecule.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid moiety is a common fragmentation pathway.

Cleavage of the C-C bond adjacent to the quaternary carbon: This would lead to the formation of stable carbocations.

Accurate Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₁₄O₄), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 175.0965 |

| [M+Na]⁺ | 197.0784 |

| [M-H]⁻ | 173.0819 |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. Two distinct carbonyl stretching bands would be expected: one for the carboxylic acid C=O at a lower wavenumber (around 1700-1725 cm⁻¹) and another for the ester C=O at a higher wavenumber (around 1735-1750 cm⁻¹). The C-O stretching vibrations of the ester and carboxylic acid would appear in the fingerprint region (1000-1300 cm⁻¹). The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkyl |

| 1735-1750 | C=O stretch | Ester |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1000-1300 | C-O stretch | Ester, Carboxylic Acid |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FT-IR spectrum provides a unique "fingerprint" of the compound. For this compound, FT-IR analysis would be expected to reveal characteristic absorption bands corresponding to its key functional groups.

Expected Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Alkane (C-H) | Stretching | 2980-2850 |

| Ester (C=O) | Stretching | ~1735 |

| Carboxylic Acid (C=O) | Stretching | ~1710 |

| Ester (C-O) | Stretching | 1300-1000 |

Note: The above table is based on established correlation charts for infrared spectroscopy and represents predicted values. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information about the vibrational modes of a molecule that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be valuable for confirming the presence of its carbon skeleton and other key structural features.

Expected Characteristic Raman Shifts for this compound:

| Functional Group/Bond | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 3000-2800 |

| C=O (Ester & Carboxylic Acid) | Stretching | 1800-1600 |

| C-C | Stretching | 1200-800 |

| C(CH₃)₂ (Gem-dimethyl) | Symmetric Stretch/Bend | Varies |

Note: This table presents expected regions for Raman signals based on general principles. No specific experimental Raman data for this compound has been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state structure of this compound, assuming a suitable single crystal could be grown.

A crystallographic study would elucidate the preferred conformation of the molecule in the solid state. Key parameters such as bond lengths, bond angles, and torsion angles would be determined with high precision. The analysis would reveal the spatial relationship between the ethoxycarbonyl group, the gem-dimethyl substituted carbon, and the carboxylic acid moiety.

Understanding the intermolecular interactions is crucial for explaining the physical properties of the compound, such as its melting point and solubility. X-ray crystallography would identify and characterize any hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules), van der Waals forces, and other non-covalent interactions that govern the crystal packing.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. A validated HPLC method would be critical for assessing the purity of this compound.

A typical reversed-phase HPLC method could be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the mobile phase would be an important parameter to optimize, given the presence of the carboxylic acid group.

Potential HPLC Detection Methods:

UV-Vis Detection: As the compound lacks a strong chromophore, detection at low UV wavelengths (around 210 nm) would likely be necessary to observe the carbonyl groups.

Refractive Index (RI) Detection: RI detection is a universal detection method that could be employed, although it is generally less sensitive than UV-Vis.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is well-suited for non-volatile analytes like the target compound.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) would provide the highest degree of specificity and would allow for the confirmation of the molecular weight of the compound and the identification of any impurities.

Illustrative HPLC Method Parameters (Hypothetical):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: The parameters in this table are hypothetical and would require experimental optimization for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, primarily conferred by the free carboxylic acid group. To overcome this limitation and facilitate its entry into the gas phase for chromatographic separation, a chemical derivatization step is essential.

A common and effective derivatization strategy for carboxylic acids is silylation. In this process, the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction converts the polar carboxylic acid into a more volatile and thermally stable trimethylsilyl ester, making it amenable to GC-MS analysis.

Upon introduction into the mass spectrometer, the derivatized molecule undergoes electron ionization, leading to the formation of a molecular ion and subsequent fragmentation into characteristic ions. The fragmentation pattern is crucial for structural elucidation. For the TMS-derivative of this compound, fragmentation is expected to occur at specific bonds, influenced by the positions of the carbonyl groups and the bulky gem-dimethyl group. Key fragmentation pathways include α-cleavages adjacent to the carbonyl carbons and the loss of stable neutral molecules or radicals. chalmers.senih.gov

Detailed analysis of the mass spectrum allows for the identification of significant fragment ions. For instance, the loss of a methyl group from the TMS moiety (M-15) is a common fragmentation. Other expected fragments would arise from the cleavage of the ester bonds, leading to ions corresponding to the loss of the ethoxy group (-OCH2CH3) or the trimethylsiloxy group (-O-TMS). The presence of the 2,2-dimethyl substitution pattern would also influence the fragmentation, potentially leading to a characteristic ion from the cleavage of the C2-C3 bond. chalmers.se

Below is a table summarizing the predicted key fragment ions for the trimethylsilyl derivative of this compound.

| m/z (mass-to-charge ratio) | Predicted Ion Structure / Origin |

| 231 | [M-15]⁺: Loss of a methyl radical (·CH₃) from the TMS group. |

| 201 | [M-45]⁺: Loss of the ethoxy radical (·OCH₂CH₃). |

| 173 | [M-73]⁺: Loss of the trimethylsilyl radical (·Si(CH₃)₃). |

| 145 | Cleavage leading to [CO-O-Si(CH₃)₃]⁺ or similar rearranged ions. |

| 129 | Ion resulting from cleavage and rearrangement, characteristic of dimethyl substituted acids. |

| 73 | [Si(CH₃)₃]⁺: The trimethylsilyl cation, a hallmark of TMS-derivatized compounds. |

This interactive table provides a summary of potential mass fragments based on established fragmentation principles for silylated dicarboxylic acid monoesters.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other that possess identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. libretexts.org This separation is critical in many fields, particularly pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities.

For a compound to be separable by chiral chromatography, it must be chiral, meaning it must possess a chiral center or another element of chirality (like axial, planar, or helical chirality) and thus exist as a pair of enantiomers.

Upon examination of the molecular structure of This compound , it is determined that the compound is achiral . The carbon atom at the C-2 position is bonded to a carboxylic acid group, a -CH₂COO(Et) group, and two methyl groups. Since the C-2 carbon is attached to two identical substituents (the two methyl groups), it does not constitute a stereocenter. The molecule possesses a plane of symmetry and is superimposable on its mirror image.

Therefore, this compound does not have enantiomers, and it exists as a single, achiral compound. Consequently, the application of chiral chromatography for the purpose of assessing enantiomeric purity is not applicable to this molecule.

Theoretical and Computational Chemistry Studies of 4 Ethoxy 2,2 Dimethyl 4 Oxobutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the detailed investigation of molecular properties from first principles. For a molecule like 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid, these methods could provide fundamental insights into its behavior and characteristics.

Electronic Structure Analysis

Electronic structure analysis reveals how electrons are distributed within a molecule, which is key to understanding its stability, reactivity, and physical properties.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is needed to excite an electron. For a dicarboxylic acid monoester like the title compound, the HOMO is likely localized on the oxygen atoms with lone pairs, while the LUMO would be associated with the antibonding orbitals of the carbonyl groups.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, like the acidic proton of the carboxylic acid group.

Molecular Geometry Optimization and Conformational Analysis

A molecule's three-dimensional shape is fundamental to its function and interactions.

Geometry Optimization: Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Conformational Analysis: Molecules with rotatable single bonds, such as the ethyl group and the butanoic acid chain in the title compound, can exist in various spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how its shape might change in different environments.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict spectroscopic data, which is essential for identifying and characterizing compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical methods, particularly Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. These predictions are invaluable for assigning experimental spectra and confirming the structure of a synthesized compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical problems.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for exploring how chemical reactions occur. For this compound, DFT could be used to study reactions such as esterification, hydrolysis, or decarboxylation. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which explains the reaction rate and helps in understanding the detailed, step-by-step mechanism of the transformation.

Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity.

Fukui Functions: While global indices describe the molecule as a whole, Fukui functions identify which specific atoms within the molecule are most likely to be involved in a reaction. The Fukui function indicates the change in electron density at a particular site when an electron is added or removed. This allows for the precise prediction of the most reactive sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated), offering a detailed map of local reactivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of how a molecule like this compound behaves in different environments.

Conformational Space Exploration in Solution or Gas Phase

A thorough exploration of the conformational space of this compound would involve identifying the various three-dimensional arrangements the molecule can adopt through the rotation of its single bonds. This analysis would reveal the most stable conformers and the energy barriers between them, which is crucial for understanding its chemical reactivity and biological interactions. However, no specific studies detailing such an exploration for this compound are currently available.

Intermolecular Interactions and Solvent Effects

The interactions between molecules of this compound, and between the molecule and its surrounding solvent, play a critical role in its physical and chemical properties. MD simulations could elucidate the nature of these interactions, such as hydrogen bonding and van der Waals forces, and how they are influenced by different solvents. This information is vital for predicting its solubility and reactivity in various media. At present, there is no published research that provides this level of detail for this compound.

Prediction of Non-Linear Optical (NLO) Properties and Other Bulk Material Characteristics

Non-linear optical (NLO) materials are of significant interest for their applications in technologies such as telecommunications and optical computing. Computational methods can be employed to predict the NLO properties of molecules. While general studies on the NLO properties of carboxylic acids and their derivatives exist, there are no specific computational predictions for the NLO characteristics of this compound. Such a study would involve calculating properties like hyperpolarizability to assess its potential as an NLO material.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. Developing a QSPR model for analogues of this compound could allow for the prediction of properties for a range of similar compounds without the need for extensive experimental testing. This would be particularly useful in areas like drug design and materials science. However, the scientific literature does not currently contain any QSPR models specifically developed for or including this compound and its close analogues.

Applications of 4 Ethoxy 2,2 Dimethyl 4 Oxobutanoic Acid in Organic Synthesis and Materials Science

4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid as a Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid and an ester, allows for selective chemical modifications at either end of the molecule. This characteristic is, in principle, highly valuable for the construction of intricate molecular architectures.

Role in the Synthesis of Natural Products and Analogues

A thorough review of scientific literature indicates that there are currently no specific, documented instances of this compound being utilized as a key intermediate in the total synthesis of natural products or their analogues. While structurally related compounds, such as monoethyl succinates, have been employed in the synthesis of complex natural products, the application of this specific gem-dimethyl substituted derivative remains an underexplored area of research. The presence of the gem-dimethyl group could offer unique steric and electronic properties to target molecules, potentially influencing their biological activity.

Precursor for Advanced Organic Intermediates

Theoretically, this compound can be transformed into a variety of advanced organic intermediates. For instance, the carboxylic acid moiety can be converted into an acid chloride, amide, or a more complex functional group, while the ethyl ester can be hydrolyzed, reduced, or transesterified. These transformations would yield a range of derivatives with potential applications in medicinal chemistry and process development. However, at present, there is a lack of published research detailing the synthesis of specific advanced organic intermediates derived from this compound.

To illustrate the potential for derivatization, the following table outlines hypothetical advanced organic intermediates that could be synthesized from the title compound.

| Starting Material | Reagents and Conditions | Potential Intermediate | Potential Applications |

| This compound | 1. (COCl)₂, CH₂Cl₂ 2. Amine R-NH₂ | N-substituted-4-ethoxy-2,2-dimethyl-4-oxobutanamide | Pharmaceutical synthesis, agrochemical development |

| This compound | 1. LiAlH₄, THF 2. Protection of diol | Protected 2,2-dimethylbutane-1,4-diol (B1353512) derivative | Chiral auxiliaries, building blocks for complex synthesis |

| This compound | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | 2,2-Dimethylsuccinic acid | Ligand synthesis, coordination chemistry |

This table presents theoretical transformations and potential applications, as specific literature examples for this compound are not currently available.

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural features of this compound, in theory, make it a candidate for the synthesis of certain heterocyclic systems. For example, condensation of its corresponding diamide (B1670390) or hydrazine (B178648) derivatives could lead to the formation of five or six-membered rings.

Despite this potential, a comprehensive search of the chemical literature reveals no specific examples of this compound being used as a direct precursor for the synthesis of heterocyclic compounds. Research in this area appears to be focused on other butanoic acid derivatives.

Applications in Polymer Chemistry and Material Science

The presence of two distinct functional groups in this compound suggests its potential for applications in polymer chemistry, either as a monomer or as a precursor to functional materials.

As a Monomer or Co-monomer for Novel Polymeric Materials

Theoretically, this compound could be utilized in the synthesis of polyesters or polyamides. For instance, after conversion to a diol or a diamine, it could be subjected to polycondensation reactions. The gem-dimethyl group would be expected to impart specific properties to the resulting polymer, such as increased thermal stability and solubility in organic solvents.

However, there is currently no published research describing the polymerization of this compound or its direct derivatives to form novel polymeric materials. The potential of this compound as a monomer remains a subject for future investigation.

Derivatization for Functional Materials (e.g., smart materials, catalysts)

The derivatization of this compound could lead to the creation of functional materials. For example, the incorporation of photoresponsive or pH-sensitive moieties could pave the way for the development of smart materials. Furthermore, its conversion into a chiral ligand could find applications in asymmetric catalysis.

As with the other potential applications, there is a notable absence of literature detailing the successful derivatization of this compound for the development of functional materials. The exploration of this compound in the context of materials science is a nascent field.

The following table provides a hypothetical overview of potential functional materials that could be derived from the title compound.

| Derivative of this compound | Functional Moiety Incorporated | Potential Application |

| Amide derivative with a photochromic group | Spiropyran or azobenzene | Photo-responsive polymer or gel |

| Ester derivative with a fluorescent tag | Fluorescein or rhodamine | Fluorescent probe for biological imaging |

| Chiral diol derivative | - | Chiral ligand for asymmetric catalysis |

This table is illustrative of the potential of this compound in materials science, pending experimental validation.

While the chemical structure of this compound suggests a range of potential applications in organic synthesis and materials science, a thorough review of the current scientific literature indicates that these possibilities remain largely unexplored. There are no specific, documented examples of its use in the synthesis of natural products, advanced organic intermediates, heterocyclic compounds, or as a monomer for novel polymers or functional materials. The information presented herein on its potential applications is based on theoretical considerations of its chemical structure. Future research is needed to experimentally validate these potential uses and to fully understand the synthetic utility of this compound.

Environmental and Sustainability Considerations in the Lifecycle of 4 Ethoxy 2,2 Dimethyl 4 Oxobutanoic Acid

Development of Eco-Friendly Synthetic Routes

Traditional chemical synthesis often relies on petroleum-based feedstocks and can generate significant waste. The development of eco-friendly synthetic routes for 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid is crucial for improving its sustainability profile. While direct green synthesis methods for this specific compound are not extensively documented, plausible strategies can be inferred from advancements in green chemistry for related succinates.

Biocatalytic Esterification: One promising approach is the use of enzymes, such as lipases, to catalyze the esterification of a 2,2-dimethylsuccinic acid precursor. Enzymatic catalysis typically occurs under mild conditions (lower temperature and pressure), reduces the need for harsh acid or base catalysts, and can exhibit high selectivity, thereby minimizing byproduct formation. nih.gov For instance, immobilized lipases have been successfully used for the synthesis of various branched-chain esters in solvent-free media. nih.gov

A hypothetical enzymatic synthesis of this compound could involve the reaction of 2,2-dimethylsuccinic anhydride (B1165640) with ethanol (B145695), catalyzed by a lipase. This would be a more sustainable alternative to traditional chemical esterification.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or cation-exchanged montmorillonite (B579905) clays, presents another green alternative. core.ac.ukresearchgate.net These catalysts are easily separable from the reaction mixture, reusable, and often less corrosive than their homogeneous counterparts. core.ac.uk For example, Al³⁺-montmorillonite has shown high activity in the esterification of succinic anhydride. core.ac.uk Applying a similar catalyst to the reaction of 2,2-dimethylsuccinic anhydride with ethanol could provide a greener pathway to the target molecule.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Catalyst | Advantages | Challenges |

|---|---|---|---|

| Traditional Esterification | Sulfuric Acid | High conversion rates | Corrosive, generates waste, harsh conditions |

| Biocatalytic Esterification | Lipase | Mild conditions, high selectivity, biodegradable catalyst | Enzyme cost and stability can be a concern |

| Heterogeneous Catalysis | Zeolite, Clay | Reusable, non-corrosive, easy separation | May require higher temperatures than biocatalysis |

Investigation of Chemical Degradation Pathways in Environmental Contexts

Understanding the environmental fate of this compound is essential for assessing its potential persistence and long-term ecological impact. The primary degradation pathways for organic compounds in the environment are hydrolysis, biodegradation, and photodegradation.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, breaking down into 2,2-dimethylsuccinic acid and ethanol. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. nist.gov Under neutral environmental conditions (pH 7), the base-catalyzed process is often dominant for simple aliphatic esters. nist.gov The presence of the gem-dimethyl group on the carbon adjacent to the carboxylic acid may sterically hinder the rate of hydrolysis to some extent compared to unsubstituted succinates.

Biodegradation: The biodegradability of this compound is expected to be influenced by its structural components. The succinate (B1194679) backbone is a common metabolic intermediate in many organisms, suggesting that the core structure is readily biodegradable. nih.gov Aliphatic polyesters based on succinic acid are known to be degraded by various microorganisms. researchgate.netmdpi.com The rate of biodegradation can be affected by the degree of crystallinity and the flexibility of the polymer chain. mdpi.com For this compound, microbial esterases would likely initiate degradation by cleaving the ester bond to yield ethanol and 2,2-dimethylsuccinic acid, which would then enter central metabolic pathways.

Photodegradation: Direct photolysis of simple aliphatic esters is generally not a significant degradation pathway in the environment. nih.govcsbsju.edu However, indirect photodegradation, mediated by reactive species such as hydroxyl radicals (•OH) in sunlit natural waters, can contribute to the transformation of organic compounds. nih.gov The rate of reaction with hydroxyl radicals for many organic molecules is near the diffusion-controlled limit. nih.gov For this compound, photodegradation would likely involve abstraction of a hydrogen atom by •OH, leading to further oxidation and breakdown of the molecule.

Table 2: Predicted Environmental Degradation Pathways for this compound

| Pathway | Description | Expected Products | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond by water. | 2,2-dimethylsuccinic acid, Ethanol | pH, Temperature |

| Biodegradation | Microbial breakdown, likely initiated by esterases. | 2,2-dimethylsuccinic acid, Ethanol, CO₂, H₂O | Microbial community, Oxygen availability |

| Photodegradation | Primarily indirect reaction with hydroxyl radicals. | Oxidized intermediates | Sunlight intensity, Presence of photosensitizers |

Integration of Circular Economy Principles in its Production and Use

A circular economy aims to minimize waste and maximize the use of resources by keeping materials in circulation. rsc.orgdkshdiscover.comalfalaval.usrenewablematter.eu Integrating this compound into a circular economy framework would primarily involve the use of renewable feedstocks and the design for end-of-life scenarios.